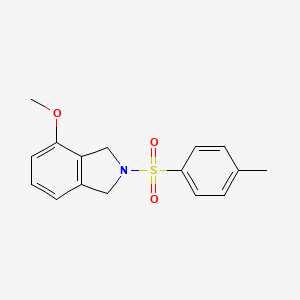

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, also known as Compound A, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications.

Scientific Research Applications

Structural and Chemical Transformations

- Piperidine to Pyrrolidine Ring Transformation : A study demonstrated the transformation of a piperidine to a pyrrolidine ring in certain chemical reactions, providing insights into the structural dynamics of compounds like 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol under various conditions (Ambrožič et al., 1998).

Synthesis and Reactions

- Synthesis and Antimicrobial Activity : A study focused on the synthesis and reactions of related compounds, including those with piperidine and pyrrolidine structures, for potential antibacterial applications (Miyamoto et al., 1987).

- Anticancer Agent Synthesis : Another research explored the synthesis of compounds with piperidine-like structures as promising anticancer agents, highlighting the potential of such compounds in medical applications (Rehman et al., 2018).

Structural Analysis and Properties

- Crystal Structures of Anticonvulsant Compounds : Research into the crystal structures of related anticonvulsant compounds featuring piperidine and pyrrolidine structures revealed critical orientations and interactions that could inform the understanding of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol (Georges et al., 1989).

Pharmacological Potential

- Serotonin Receptor Agonists : A compound with a structure similar to 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol was developed as a potential serotonin 5-HT1A receptor agonist, indicating possible applications in neuroscience and pharmacology (Vacher et al., 1999).

Mechanism of Action

Mode of Action

The presence of a sulfonyl group and a piperidin-4-yl moiety in its structure suggests that it may interact with biological targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical pathways, including the suzuki–miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of a fluorine atom might influence its metabolic stability, as fluorine is known to increase the metabolic stability of organic compounds .

properties

IUPAC Name |

1-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3S/c1-12-10-13(17)2-3-16(12)23(21,22)19-8-4-14(5-9-19)18-7-6-15(20)11-18/h2-3,10,14-15,20H,4-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAQQPTUPPHLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2478512.png)

![2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2478514.png)

![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2478515.png)

![3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2478516.png)

![N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2478523.png)

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2478529.png)